(4-(1-Ethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol
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Overview
Description
(4-(1-Ethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Ethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol typically involves the formation of the thiazole and pyrazole rings followed by their coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-(1-Ethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (4-(1-Ethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- (4-(1-Methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol
- (4-(1-Phenyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol
Uniqueness
What sets (4-(1-Ethyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol apart is its unique combination of the thiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H11N3OS |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
[4-(2-ethylpyrazol-3-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C9H11N3OS/c1-2-12-8(3-4-10-12)7-6-14-9(5-13)11-7/h3-4,6,13H,2,5H2,1H3 |
InChI Key |
QZJMXCDKZGRCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=CSC(=N2)CO |
Origin of Product |
United States |
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